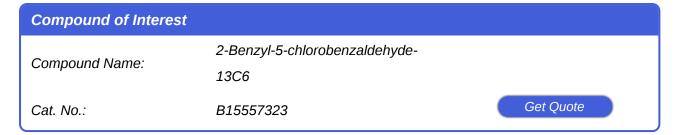


An In-depth Technical Guide to 2-Benzyl-5chlorobenzaldehyde-13C6

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Benzyl-5-chlorobenzaldehyde-13C6**. Given the nature of this isotopically labeled compound, this document emphasizes its role as a critical tool in analytical chemistry and drug development.

Chemical Identity and Core Properties

2-Benzyl-5-chlorobenzaldehyde-13C6 is a stable isotope-labeled derivative of 2-benzyl-5-chlorobenzaldehyde, where the six carbon atoms of the benzyl ring are replaced with the Carbon-13 isotope. This labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis using mass spectrometry.[1] Stable isotope labeling does not significantly alter the chemical or physical properties of the molecule but is invaluable for tracing and quantifying the unlabeled analogue in complex biological matrices.[1][2]

Structural and Identification Data

The fundamental identification parameters for **2-Benzyl-5-chlorobenzaldehyde-13C6** are summarized below.



Parameter	Value	Reference
IUPAC Name	2-Benzyl-5- chlorobenzaldehyde-13C6	[3]
Synonyms	5-Chloro-2- (phenylmethyl)benzaldehyde- 13C6	[3]
Molecular Formula	C ₈ ¹³ C ₆ H ₁₁ ClO	[1][3]
Molecular Weight	236.65 g/mol	[1][3]
CAS Number (Labeled)	2832832-65-0	[1]
CAS Number (Unlabeled)	1292302-63-6	[1]

Physicochemical Properties

Specific experimental data for the 13C6-labeled compound is not extensively published. The data presented below is based on its unlabeled analogue, 2-chlorobenzaldehyde, which is structurally similar and serves as a reliable proxy for physical properties. The isotopic labeling has a negligible effect on these macroscopic characteristics.



Property	Value	Reference
Appearance	Clear, colorless to light yellow liquid	[4][5]
Odor	Penetrating, pungent odor	[4]
Melting Point	9-11 °C	[4][6][7]
Boiling Point	209-215 °C	[4][6][7]
Density	~1.248 g/mL at 25 °C	[6][7]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, acetone, benzene	[5]
Stability	Stable under recommended storage conditions. Sensitive to air, light, and moisture.	[6][7][8]
Storage	Store refrigerated (+2°C to +8°C). Protect from light.	[9]

Experimental ProtocolsProposed Synthesis Workflow

While the exact proprietary synthesis method for commercial **2-Benzyl-5- chlorobenzaldehyde-13C6** is not publicly detailed, a plausible and robust synthetic route can be designed using modern organic chemistry principles. A common strategy would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.

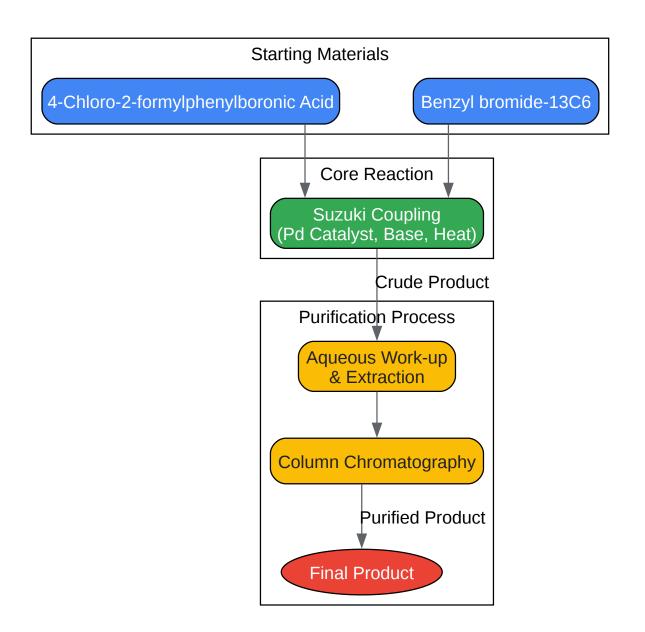
Methodology:

- Preparation of Precursors: The synthesis would begin with two key precursors: (1) a suitable boronic acid or ester derivative of the chlorobenzaldehyde ring, such as 4-chloro-2-formylphenylboronic acid, and (2) a fully labeled Benzyl bromide-13C6.
- Cross-Coupling Reaction: The two fragments are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in an appropriate solvent mixture like



toluene/ethanol/water. The reaction is typically heated to ensure completion.

- Work-up and Purification: After the reaction, an aqueous work-up is performed. The crude product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt like sodium sulfate.
- Chromatography: Final purification is achieved via flash column chromatography on silica gel
 to isolate the high-purity labeled product.



Click to download full resolution via product page



Proposed synthesis workflow for **2-Benzyl-5-chlorobenzaldehyde-13C6**.

Application in Quantitative Analysis

The primary application of **2-Benzyl-5-chlorobenzaldehyde-13C6** is as an internal standard for the accurate quantification of its unlabeled analogue in biological and environmental samples via Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

- Sample Preparation: A biological sample (e.g., plasma, urine, tissue homogenate) is collected. Proteins may be precipitated using a solvent like acetonitrile, followed by centrifugation.
- Internal Standard Spiking: A precise, known amount of 2-Benzyl-5-chlorobenzaldehyde-13C6 (the internal standard) is added to the prepared sample. This step is critical as the standard experiences the same sample processing and instrument variability as the analyte.
- Extraction: The analyte and internal standard are extracted from the matrix, often using liquid-liquid extraction or solid-phase extraction (SPE).
- LC-MS Analysis: The extracted sample is injected into an LC-MS system. The analyte and the internal standard co-elute (or elute closely) from the chromatography column and are subsequently ionized and detected by the mass spectrometer.
- Quantification: The analyte's concentration is determined by comparing the ratio of its mass spectrometer signal to the known concentration of the internal standard. This ratio-based method corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise results.





Click to download full resolution via product page

Workflow for quantitative analysis using a stable isotope-labeled internal standard.

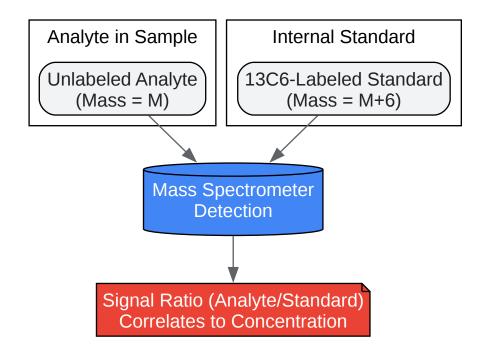
Role in Drug Development and Research

Stable isotope-labeled compounds are indispensable in modern drug discovery and development.[2] **2-Benzyl-5-chlorobenzaldehyde-13C6**, as a labeled intermediate or metabolite analogue, serves several key functions.

- Pharmacokinetic (PK) Studies: It can be used to precisely measure the concentration of the parent drug over time in plasma or other tissues, helping to determine crucial PK parameters like half-life, clearance, and volume of distribution.
- Metabolite Identification (MetID): In "metabolite profiling" studies, a mixture of the labeled and unlabeled drug is administered. The resulting mass spectra show characteristic doublet peaks for the parent drug and any metabolites, making them easier to identify in a complex biological background.
- Absorption, Distribution, Metabolism, and Excretion (ADME): Labeled compounds are essential tracers used to understand the complete disposition of a drug within an organism, ensuring that all drug-related material is accounted for.[2]

The fundamental principle relies on the mass difference between the analyte and the standard.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. clearsynth.com [clearsynth.com]
- 4. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 2-Chlorobenzaldehyde | 89-98-5 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. isotope.com [isotope.com]



To cite this document: BenchChem. [An In-depth Technical Guide to 2-Benzyl-5-chlorobenzaldehyde-13C6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557323#2-benzyl-5-chlorobenzaldehyde-13c6-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com